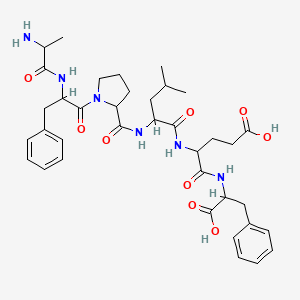

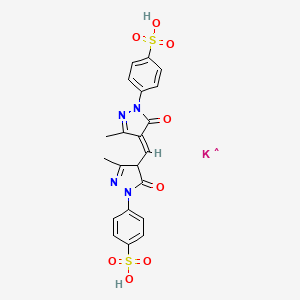

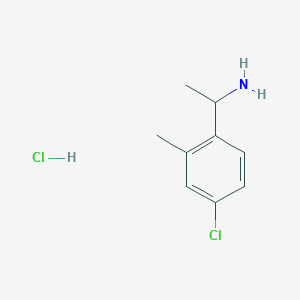

![molecular formula C21H18O10 B12319827 3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)

3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Formononetin-7-O-Glucuronide is a glucuronide conjugate of formononetin, an isoflavone found in various plants, particularly in the Fabaceae family. Isoflavones are known for their antioxidant, anti-inflammatory, and anticancer properties. Formononetin-7-O-Glucuronide is a metabolite formed in the body through the glucuronidation process, which enhances the solubility and excretion of formononetin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Formononetin-7-O-Glucuronide typically involves the glucuronidation of formononetin. This can be achieved using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of Formononetin-7-O-Glucuronide can be achieved through biotransformation processes using microbial or plant cell cultures that express glucuronosyltransferase enzymes. This method is advantageous due to its efficiency and eco-friendliness compared to chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Formononetin-7-O-Glucuronide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to formononetin-7-O-glucuronide-quinone.

Reduction: It can be reduced back to formononetin.

Hydrolysis: It can be hydrolyzed to release formononetin and glucuronic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride can be used.

Hydrolysis: Acidic or enzymatic hydrolysis can be employed.

Major Products:

Oxidation: Formononetin-7-O-glucuronide-quinone.

Reduction: Formononetin.

Hydrolysis: Formononetin and glucuronic acid.

Aplicaciones Científicas De Investigación

Formononetin-7-O-Glucuronide has a wide range of applications in scientific research:

Chemistry: It is used as a standard for studying glucuronidation reactions and as a reference compound in analytical chemistry.

Biology: It serves as a model compound for studying the metabolism and bioavailability of isoflavones.

Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its role in preventing and treating various diseases, including cardiovascular diseases, cancers, and neurodegenerative disorders.

Industry: It is used in the development of functional foods, dietary supplements, and cosmetic products due to its beneficial health effects.

Mecanismo De Acción

Formononetin-7-O-Glucuronide exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.

Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.

Comparación Con Compuestos Similares

Formononetin-7-O-Glucuronide is unique compared to other similar compounds due to its specific glucuronidation, which enhances its solubility and excretion. Similar compounds include:

Ononin: The 7-O-β-D-glucoside of formononetin, which is also a metabolite of formononetin but with a glucose moiety instead of glucuronic acid.

Biochanin A: Another isoflavone with similar antioxidant and anti-inflammatory properties but different molecular targets and pathways.

Daidzein: A parent isoflavone of formononetin with similar biological activities but different metabolic pathways.

Formononetin-7-O-Glucuronide stands out due to its enhanced bioavailability and unique metabolic profile, making it a valuable compound for research and therapeutic applications.

Propiedades

Fórmula molecular |

C21H18O10 |

|---|---|

Peso molecular |

430.4 g/mol |

Nombre IUPAC |

3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28) |

Clave InChI |

MMIBOZXVZLENRZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

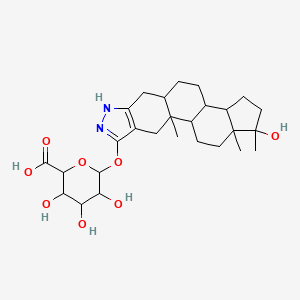

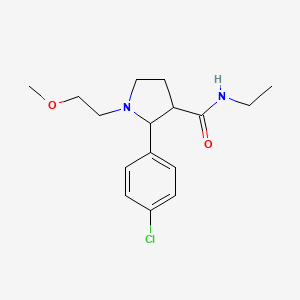

![sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)

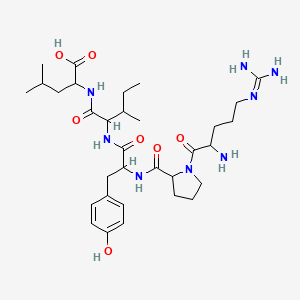

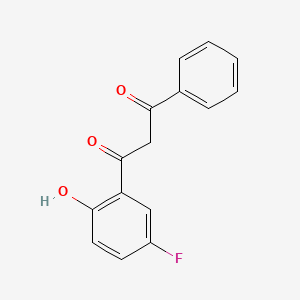

![3-[(3,4-Dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12319819.png)

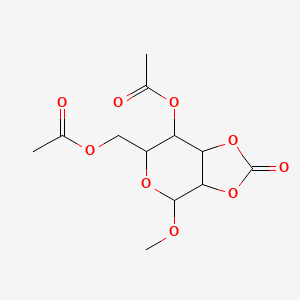

![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)